Superior α-Glucosidase Inhibition by Aloin-A Compared to Clinical Comparator Acarbose
Aloin-A exhibits significantly superior α-glucosidase inhibitory activity compared to the clinical antidiabetic drug acarbose. In a direct in vitro enzyme assay, the half-maximal inhibitory concentration (IC50) of aloin-A was determined to be 0.34 mg/mL, which is 1.6-fold more potent than acarbose (IC50 = 0.54 mg/mL) [1]. This difference is further contextualized by the activity of crude Aloe vera gel extract (IC50 = 0.76 mg/mL), confirming that purified aloin-A is the primary driver of the extract's enzyme inhibitory effect. This data supports the selection of aloin-A as a more potent α-glucosidase inhibitor lead scaffold than acarbose for in vitro antidiabetic screening.
| Evidence Dimension | α-Glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.34 mg/mL (Aloin-A) |
| Comparator Or Baseline | Acarbose: 0.54 mg/mL; Aloe vera gel extract: 0.76 mg/mL |
| Quantified Difference | Aloin-A is 1.6-fold more potent than acarbose and 2.2-fold more potent than Aloe vera gel extract. |
| Conditions | In vitro α-glucosidase enzyme inhibition assay. |
Why This Matters
This data provides quantitative justification for selecting aloin-A over acarbose as a more potent positive control or lead compound in α-glucosidase inhibition studies for antidiabetic research.
- [1] Aldayel, T. S., Grace, M. H., Lila, M. A., Yahya, M. A., Omar, U. M., & Alshammary, G. (2020). LC-MS characterization of bioactive metabolites from two Yemeni Aloe spp. with antioxidant and antidiabetic properties. Arabian Journal of Chemistry, 13(4), 5040-5049. View Source
